BenchChemオンラインストアへようこそ!

PROTAC GPX4 degrader-2

Ferroptosis Targeted protein degradation GPX4 depletion

Choose PROTAC GPX4 degrader-2 as your reference covalent degrader for cIAP-dependent GPX4 depletion studies. This compound delivers 85% Dmax and a DC50 of 1.68 µM in HT1080 cells, providing validated benchmarks for comparing novel degraders. Its RSL3-derived chloroacetamide warhead enables direct investigation of warhead-dependent selectivity and off-target liability relative to noncovalent analogs. Ideal for ferroptosis pathway interrogation and medicinal chemistry optimization programs.

Molecular Formula C50H61ClN8O9
Molecular Weight 953.5 g/mol
Cat. No. B12380294
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePROTAC GPX4 degrader-2
Molecular FormulaC50H61ClN8O9
Molecular Weight953.5 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)OC)NC(=O)C(C(CC1=CC=CC=C1)NC(=O)CCCCCCCN2C=C(N=N2)CNC(=O)C3=CC=C(C=C3)C4C5=C(CC(N4C(=O)CCl)C(=O)OC)C6=CC=CC=C6N5)O
InChIInChI=1S/C50H61ClN8O9/c1-31(2)25-40(49(65)67-3)55-48(64)46(62)39(26-32-15-9-8-10-16-32)53-42(60)19-11-6-5-7-14-24-58-30-35(56-57-58)29-52-47(63)34-22-20-33(21-23-34)45-44-37(36-17-12-13-18-38(36)54-44)27-41(50(66)68-4)59(45)43(61)28-51/h8-10,12-13,15-18,20-23,30-31,39-41,45-46,54,62H,5-7,11,14,19,24-29H2,1-4H3,(H,52,63)(H,53,60)(H,55,64)/t39?,40-,41+,45-,46-/m0/s1
InChIKeyLUTJVHXGXLJMAW-VSVCEVJVSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

PROTAC GPX4 Degrader-2: A Covalent cIAP-Recruiting GPX4 PROTAC Degrader for Ferroptosis Research


PROTAC GPX4 degrader-2, also designated as compound 18a, is a proteolysis-targeting chimera (PROTAC) designed to induce ubiquitin-proteasome-mediated degradation of glutathione peroxidase 4 (GPX4). The compound comprises an RSL3-derived chloroacetamide warhead that covalently engages GPX4, a linker moiety, and a cIAP-recruiting E3 ubiquitin ligase ligand [1]. In HT1080 fibrosarcoma cells, PROTAC GPX4 degrader-2 achieves GPX4 degradation with a DC50 value of 1.68 μM after 48 hours of treatment and a maximum degradation extent (Dmax) of 85% .

Why GPX4 PROTAC Degraders Cannot Be Interchanged: Divergent DC50 Values, Warhead Chemistry, and E3 Ligase Recruitment


GPX4-targeting PROTAC degraders exhibit profound differences in degradation potency, warhead chemistry, and E3 ligase recruitment mechanisms that preclude generic substitution. PROTAC GPX4 degrader-2 utilizes a chloroacetamide warhead derived from RSL3 and recruits the cIAP E3 ligase, achieving a DC50 of 1.68 μM [1]. In contrast, PROTAC GPX4 degrader-1 (DC-2) employs a distinct molecular architecture and demonstrates a DC50 of 0.03 μM in the same HT1080 cellular system, representing an approximately 56-fold difference in degradation potency [2]. Furthermore, chloroacetamide-based GPX4 degraders carry inherent selectivity and pharmacokinetic limitations compared to noncovalent or alternative electrophile-based constructs, as demonstrated by noncovalent modifications such as NC-R17 that yield reduced but potentially more selective degradation profiles [3]. These quantitative and mechanistic divergences render class-level interchange scientifically invalid for experimental applications.

PROTAC GPX4 Degrader-2: Quantitative Evidence for Scientific Selection and Procurement Decisions


Degradation Potency: DC50 and Dmax Quantification in HT1080 Cells

PROTAC GPX4 degrader-2 (compound 18a) demonstrates quantifiable GPX4 degradation in HT1080 fibrosarcoma cells, with a DC50 (concentration required for 50% degradation) of 1.68 μM and a maximum degradation (Dmax) of 85% following 48-hour treatment [1]. The degradation is mediated through ternary complex formation with GPX4 and cIAP E3 ligase, followed by ubiquitin-proteasome pathway processing .

Ferroptosis Targeted protein degradation GPX4 depletion

Antiproliferative Activity: IC50 Quantification in HT1080 Cells

PROTAC GPX4 degrader-2 (compound 18a) exhibits antiproliferative activity in HT1080 cells with an IC50 value of 2.37 ± 0.17 μM [1]. This antiproliferative effect correlates with the compound's capacity to induce GPX4 degradation, lipid peroxide accumulation, and mitochondrial depolarization, collectively triggering ferroptotic cell death . The magnitude of antiproliferative activity aligns closely with the observed DC50 for GPX4 degradation (1.68 μM), consistent with a degradation-driven mechanism rather than off-target cytotoxicity.

Cancer cell cytotoxicity Ferroptosis induction Antiproliferative screening

Mechanistic Differentiation: Covalent Warhead Chemistry and cIAP E3 Ligase Recruitment

PROTAC GPX4 degrader-2 (compound 18a) incorporates an RSL3-derived chloroacetamide warhead that covalently engages GPX4 at the selenocysteine active site, and recruits the cIAP (cellular inhibitor of apoptosis) E3 ubiquitin ligase via its ligand moiety [1]. In mechanistic studies, compound 18a was shown to form a ternary complex with GPX4 and cIAP, leading to ubiquitination and proteasome-mediated degradation [2]. This covalent-cIAP mechanism differs fundamentally from alternative GPX4 PROTAC architectures: for example, PROTAC GPX4 degrader-1 (DC-2) is reported as a CRBN-based PROTAC, and ML162-derived degraders such as GDC-11 recruit CRBN or VHL E3 ligases [3].

Covalent PROTAC E3 ligase selectivity Warhead-dependent activity

Covalent Versus Noncovalent GPX4 PROTACs: Structure-Activity Relationship Evidence

Structure-activity relationship studies of RSL3-based GPX4 degraders demonstrate that replacement of the chloroacetamide warhead with propionamide to generate noncovalent PROTACs (e.g., NC-R17) yields a measurable reduction in degradation activity relative to covalent counterparts [1]. The noncovalent modification reduces GPX4 engagement kinetics and degradation efficiency, but may confer advantages in selectivity by eliminating covalent off-target reactivity inherent to chloroacetamide electrophiles [2]. This SAR finding establishes PROTAC GPX4 degrader-2 (compound 18a), which retains the chloroacetamide warhead, as the covalent reference compound against which noncovalent GPX4 PROTACs should be benchmarked.

Noncovalent PROTAC SAR optimization Selectivity profiling

PROTAC GPX4 Degrader-2: Defined Research and Industrial Application Scenarios Based on Quantitative Evidence


Benchmarking Covalent GPX4 PROTAC Degradation in cIAP-Expressing Ferroptosis Models

PROTAC GPX4 degrader-2 (compound 18a) is optimally deployed as a reference covalent GPX4 degrader in HT1080 fibrosarcoma or other cIAP-expressing ferroptosis-sensitive cell models. The compound's well-characterized DC50 (1.68 μM), Dmax (85%), and antiproliferative IC50 (2.37 μM) provide quantitative benchmarks for evaluating novel GPX4 degraders, noncovalent PROTACs, or hydrophobic tagging degraders in comparative studies [1]. Researchers should verify cIAP expression in their cellular system, as the compound's degradation efficiency is contingent upon cIAP E3 ligase availability [2].

Mechanistic Dissection of Covalent Warhead-Dependent Degradation Versus Noncovalent GPX4 Targeting

PROTAC GPX4 degrader-2 (compound 18a) serves as the covalent control compound in studies designed to compare covalent versus noncovalent GPX4 degradation mechanisms. The RSL3-based chloroacetamide warhead enables investigation of warhead-dependent target engagement, degradation kinetics, and off-target liability relative to noncovalent analogs such as NC-R17 or propionamide-modified PROTACs [1]. This application scenario is particularly relevant for medicinal chemistry programs seeking to balance degradation potency with selectivity improvements achievable through noncovalent POI ligand optimization [2].

Ferroptosis Pathway Validation and Lipid Peroxidation Time-Course Studies

PROTAC GPX4 degrader-2 (compound 18a) reliably induces lipid peroxide accumulation and mitochondrial depolarization as downstream consequences of GPX4 depletion, providing a validated chemical tool for ferroptosis pathway interrogation [1]. The compound's 48-hour degradation window (DC50 = 1.68 μM) enables time-course experiments examining the temporal relationship between GPX4 protein loss, lipid ROS accumulation, and ferroptotic cell death commitment. This application is supported by the compound's demonstrated capacity to trigger ferroptosis through ubiquitin-proteasome pathway activation and ternary complex formation with cIAP [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for PROTAC GPX4 degrader-2

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.